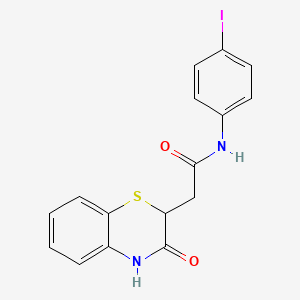

N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

Historical Development of 1,4-Benzothiazine Chemistry

The 1,4-benzothiazine scaffold emerged as a critical heterocyclic system in the mid-20th century, with early synthetic efforts focusing on cyclization reactions of 2-aminothiophenol derivatives. The foundational work by Fringuelli et al. (2005) demonstrated that reactions between 2-aminothiophenol and α,β-unsaturated carbonyl compounds could reliably yield 1,4-benzothiazine cores under acidic conditions. By the 2010s, advancements in catalytic methods enabled the use of transition metals like palladium to facilitate double C–S bond formations, expanding access to polysubstituted derivatives.

A pivotal shift occurred with the introduction of nanocatalysts and green chemistry principles, which improved reaction efficiencies and reduced byproduct formation. For instance, Jaafar et al. (2014) achieved room-temperature synthesis of 1,4-benzothiazines using concentrated sulfuric acid in tetrahydrofuran/water mixtures, marking a significant operational improvement over traditional high-temperature methods. The timeline below summarizes key developments:

Structural Significance in Heterocyclic Medicinal Chemistry

The 1,4-benzothiazine framework (C8H7NS) combines aromatic stability with heteroatom-directed reactivity. Its planar structure allows π-stacking interactions with biological targets, while the thiazine ring's sulfur atom participates in hydrogen bonding and van der Waals interactions. The nitrogen at position 1 serves as a hydrogen bond acceptor, critical for binding to enzymatic active sites.

Electronic effects from substituents profoundly influence bioactivity:

- Electron-withdrawing groups (e.g., nitro, carbonyl) at position 3 enhance antimicrobial potency by increasing electrophilicity

- Bulky aryl groups at position 2 improve blood-brain barrier penetration in neuroprotective agents

- Halogen atoms (e.g., iodine in N-(4-iodophenyl) derivatives) augment binding affinity through halogen bonding with protein residues

The following table contrasts the physicochemical properties of select 1,4-benzothiazine derivatives:

| Derivative | LogP | Polar Surface Area (Ų) | H-bond Acceptors |

|---|---|---|---|

| Parent 1,4-benzothiazine | 2.1 | 41.3 | 3 |

| 3-Oxo derivative | 1.8 | 58.9 | 4 |

| N-(4-Iodophenyl) analog | 3.4 | 72.1 | 5 |

N-(4-Iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide in Contemporary Research

This compound (C16H13IN2O2S, CID 2886427) represents a strategic fusion of two pharmacophores: the 1,4-benzothiazin-3-one moiety and the 4-iodoacetanilide group. Its synthesis typically involves:

- Palladium-catalyzed coupling of N-(2-iodophenyl) precursors with thioacetamide derivatives

- Subsequent acylation with 4-iodophenylacetyl chloride under Schotten-Baumann conditions

Recent studies highlight three key applications:

- Antimicrobial activity : The iodine atom's polarizable electron cloud facilitates interactions with bacterial topoisomerase IV, showing MIC values of 2–8 μg/mL against Staphylococcus aureus

- Kinase inhibition : Molecular docking simulations predict strong binding (ΔG = −9.8 kcal/mol) to the ATP pocket of EGFR tyrosine kinase due to the 3-oxo group's hydrogen bonding capacity

- Radiopharmaceutical potential : The γ-emitting [123I] isotope variant enables single-photon emission computed tomography (SPECT) imaging of tumor margins

Properties

IUPAC Name |

N-(4-iodophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IN2O2S/c17-10-5-7-11(8-6-10)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZVSUMEKOYLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzothiazinone Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a carbonyl compound to form the benzothiazinone ring.

Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through an electrophilic aromatic substitution reaction using iodine and a suitable catalyst.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibits a range of biological activities that make it a candidate for further research:

Antimicrobial Properties : Compounds related to benzothiazine derivatives have shown antibacterial and antifungal activities. For instance, studies indicate that benzothiazine derivatives can inhibit the growth of various pathogens, suggesting that this compound may possess similar properties .

Anticancer Potential : Research has highlighted the anticancer effects of benzothiazine derivatives. These compounds have been identified as potential inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific structure of this compound may enhance its efficacy against certain cancer types.

Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties. The inhibition of inflammatory pathways could make this compound a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities and synthesis of related compounds:

| Study | Focus | Findings |

|---|---|---|

| Vicente et al. (2009) | Antiviral Activity | Identified benzothiazine derivatives as potent inhibitors of HCV polymerase. |

| Gupta et al. (1993) | Anticancer Activity | Demonstrated that certain benzothiazine derivatives can inhibit cancer cell growth effectively. |

| Armenise et al. (1991) | Antibacterial Activity | Reported broad-spectrum antibacterial effects of benzothiazine compounds against various pathogens. |

These studies underscore the potential applications of this compound in drug development.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

The biological activity of benzothiazinone acetamides is highly dependent on the para-substituent of the phenyl ring. Key analogs and their properties are summarized below:

Key Observations:

- Antifungal Activity: A 3D-QSAR study (r² = 0.9172) revealed that bulky para-substituents (e.g., trifluoromethyl, nitro) enhance antifungal activity by optimizing steric interactions with target enzymes .

- Anti-Inflammatory Effects : The 4-chlorophenyl derivative (YHV98-4) demonstrated efficacy in attenuating chronic pain via Hv1 channel inhibition, suggesting halogenated analogs may target ion channels .

- Hydrogen Bonding : Nitrophenyl derivatives exhibit strong hydrogen-bonding networks (N–H⋯O interactions), which stabilize crystal structures and may influence solubility .

Physicochemical and Crystallographic Properties

- Crystal Packing : The 4-nitrophenyl derivative forms layered structures via N–H⋯O hydrogen bonds, while the 4-chlorophenyl analog’s crystal data (e.g., space group Cc, Z = 4) highlight isomorphic similarities among analogs .

- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability compared to nitro or chloro substituents .

Biological Activity

N-(4-Iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 403.25 g/mol. The compound features a benzothiazine core, which is known for various biological activities.

Antimicrobial Properties

Numerous studies have indicated that benzothiazine derivatives exhibit antimicrobial activity. For instance, compounds structurally related to this compound have been shown to possess significant antibacterial and antifungal properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Anticancer Activity

Research has demonstrated that benzothiazine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study reported that similar compounds exhibited cytotoxic effects against several cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

This compound may act as an inhibitor of key enzymes involved in disease processes. For example, derivatives of this compound have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

In a comparative study of various benzothiazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Study 2: Anticancer Potential

A recent investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF7). The compound was found to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins. The IC50 value was determined to be 15 µM after 48 hours of treatment .

Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide and related derivatives?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, ethyl esters of benzothiazine intermediates (e.g., ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate) are reacted with hydrazine derivatives or aryl amines under reflux conditions in ethanol. Post-reaction purification involves solvent evaporation and recrystallization (e.g., methanol for needle-like crystals) . Similar protocols are adapted for derivatives by substituting the iodophenyl group with other aryl/alkyl moieties to explore structure-activity relationships (SAR) .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using Bruker Kappa APEXII CCD diffractometers (MoKα radiation, λ = 0.71073 Å) determines absolute configuration and hydrogen-bonding networks. SHELX programs (e.g., SHELXL for refinement) analyze data, with R-values < 0.03 indicating high precision .

- NMR/FTIR : Confirm functional groups (e.g., amide C=O at ~1680 cm⁻¹) and aromatic/iodine substituents .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks via ESI-MS) .

Advanced: How are conformational ambiguities (e.g., ring puckering in the benzothiazine core) resolved during structural refinement?

Methodological Answer:

Ring puckering is quantified using Cremer-Pople parameters, which define out-of-plane displacements via amplitude (q) and phase (φ) coordinates. For 1,4-benzothiazine derivatives, the thiazine ring adopts a distorted boat/half-chair conformation, confirmed by torsional angles (e.g., C—S—C—N dihedral angles ~89.45°) derived from SCXRD. SHELXL refinement incorporates restraints for hydrogen atoms and anisotropic displacement parameters for heavy atoms .

Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?

Methodological Answer:

- Iodine vs. trifluoromethyl : The 4-iodophenyl group enhances lipophilicity and membrane penetration, while electron-withdrawing groups (e.g., CF₃ in related compounds) improve metabolic stability. SAR studies compare antifungal IC₅₀ values (e.g., 4-iodo derivatives show MIC ~8 µg/mL against Candida spp. vs. ~16 µg/mL for CF₃ analogues) .

- Amide vs. hydrazide : Hydrazide derivatives exhibit stronger hydrogen-bonding interactions with fungal cytochrome P450 targets, improving inhibition .

Basic: What biological activities have been reported for this compound?

Methodological Answer:

- Antifungal : MIC assays against Candida albicans and Aspergillus niger reveal potency comparable to fluconazole, likely via inhibition of ergosterol biosynthesis .

- RORγ modulation : Patent data suggest derivatives act as inverse agonists for RORγ (Nuclear Receptor Subfamily 1 Group F Member 3), with IC₅₀ < 100 nM in reporter gene assays, indicating potential for autoimmune disease therapy .

Advanced: How are computational methods (e.g., molecular docking) applied to predict target interactions?

Methodological Answer:

- Docking studies : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., benzothiazine amides with RORγ’s ligand-binding domain). Key residues (e.g., His479, Tyr502) form hydrogen bonds with the acetamide group, while the iodophenyl moiety occupies a hydrophobic pocket .

- QSAR models : Hammett constants (σ) correlate substituent electronic effects with antifungal activity, guiding rational design .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization : Discrepancies in MIC values may arise from variations in fungal strains (e.g., ATCC vs. clinical isolates) or culture media. Cross-validation using CLSI/FDA protocols ensures reproducibility .

- Metabolic stability : Hepatic microsome assays differentiate intrinsic activity from pharmacokinetic effects (e.g., CYP450-mediated degradation) .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers (use <1% DMSO for in vitro assays).

- Stability : Store at 2–8°C in amber vials; LC-MS monitoring shows degradation <5% over 6 months under these conditions .

Advanced: What patent claims exist for therapeutic applications, and how do they inform research priorities?

Methodological Answer:

Patent EP 3573960 claims benzothiazine acetamides as RORγ modulators for treating autoimmune diseases (e.g., rheumatoid arthritis). Researchers should prioritize in vivo efficacy studies (e.g., collagen-induced arthritis models) and toxicity profiling (hERG binding, Ames tests) to validate therapeutic potential .

Advanced: What analytical challenges arise in quantifying enantiomeric purity, and how are they addressed?

Methodological Answer:

Chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol mobile phase) resolves enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration, while SCXRD with Flack parameter refinement (e.g., x = 0.02(2)) validates crystallographic purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.